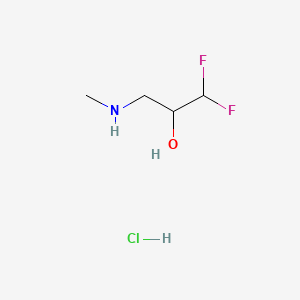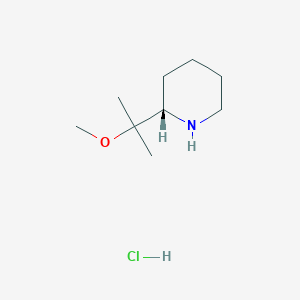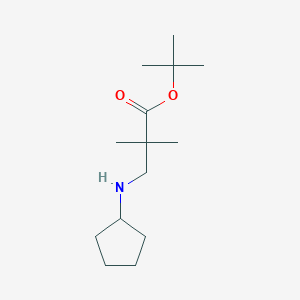
Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate is an organic compound with the molecular formula C14H27NO2. It is a derivative of propanoic acid, featuring a tert-butyl ester group and a cyclopentylamino substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate typically involves the esterification of 3-(cyclopentylamino)-2,2-dimethylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Another method involves the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols in the presence of acid chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Amines, alcohols
Catalysts: Acid catalysts like sulfuric acid, p-toluenesulfonic acid
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters or amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as calmodulin and methionine aminopeptidase 2, affecting various cellular processes . The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate include:
- Tert-butyl (cyclopentylamino)acetate
- Tert-butyl 1-aminocyclopentanecarboxylate hydrochloride
- Tert-butyl (4-piperidinyloxy)acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of a tert-butyl ester group and a cyclopentylamino substituent. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H27NO2 |
|---|---|
Poids moléculaire |
241.37 g/mol |
Nom IUPAC |
tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H27NO2/c1-13(2,3)17-12(16)14(4,5)10-15-11-8-6-7-9-11/h11,15H,6-10H2,1-5H3 |
Clé InChI |
UTZOOQYNRSQXAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)CNC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


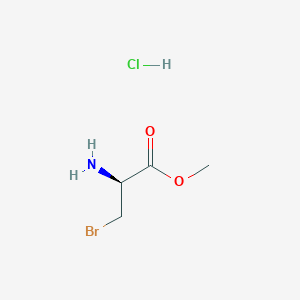
![6-Amino-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13507578.png)
![[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13507579.png)

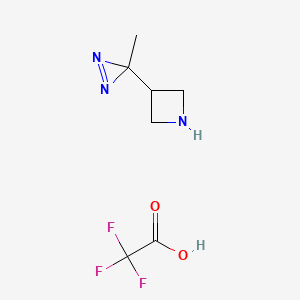
![1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B13507618.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride](/img/structure/B13507627.png)
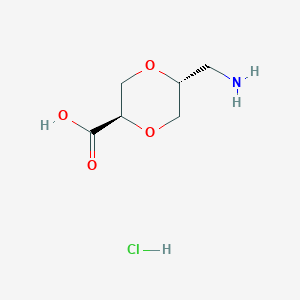
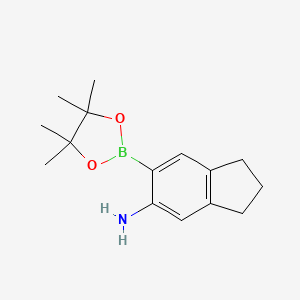
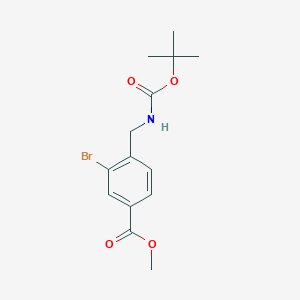
![1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B13507634.png)
